molecular formula C13H24N2 B13850912 N-cyclohexylcyclohexanecarboximidamide

N-cyclohexylcyclohexanecarboximidamide

Katalognummer: B13850912
Molekulargewicht: 208.34 g/mol
InChI-Schlüssel: UUBUUJBIUDDWPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexylcyclohexanecarboximidamide: is a chemical compound with the molecular formula C13H24N2 and a molecular weight of 208.34 g/mol It is known for its unique structure, which consists of a cyclohexyl group attached to a cyclohexanecarboximidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanecarboximidamide typically involves the reaction of cyclohexylamine with cyclohexanecarboxylic acid or its derivatives. One common method is the condensation reaction between cyclohexylamine and cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclohexylcyclohexanecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-cyclohexylcyclohexanecarboximidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-cyclohexylcyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-cyclohexylcyclohexanecarboximidamide is unique due to its dual cyclohexyl groups, which impart distinct chemical and physical properties. This structural feature makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H24N2

Molekulargewicht

208.34 g/mol

IUPAC-Name

N'-cyclohexylcyclohexanecarboximidamide

InChI

InChI=1S/C13H24N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15)

InChI-Schlüssel

UUBUUJBIUDDWPL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=NC2CCCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.